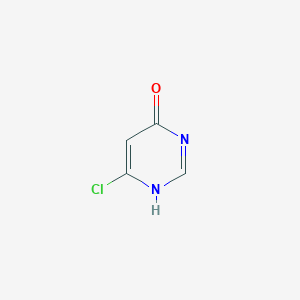

6-chloro-1H-pyrimidin-4-one

Description

The pyrimidine (B1678525) framework is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. researchgate.net This biological significance has inspired chemists to explore pyrimidine derivatives for a multitude of applications, primarily in drug discovery. tandfonline.com Within this vast family, 6-chloro-1H-pyrimidin-4-one serves as a crucial starting material, prized for the reactivity imparted by its chloro substituent.

The significance of 6-chloro-1H-pyrimidin-4-one lies in its role as a versatile intermediate. The pyrimidine ring itself is associated with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. researchgate.netontosight.ainih.gov The presence of a chlorine atom on this privileged scaffold is particularly advantageous.

Chlorine is a common halogen in pharmaceuticals and acts as a reactive handle for further chemical modifications. nih.gov In the context of 6-chloro-1H-pyrimidin-4-one, the chlorine atom at the 6-position is susceptible to nucleophilic substitution reactions. This allows chemists to introduce a wide variety of functional groups, thereby generating libraries of novel compounds for biological screening. mdpi.commdpi.com The ability to readily create diverse derivatives makes this compound a valuable tool in the quest for new therapeutic agents. researchgate.netresearchgate.net

6-chloro-1H-pyrimidin-4-one is classified as a heterocyclic aromatic organic compound belonging to the pyrimidine family. ontosight.ainih.gov Its structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a chlorine atom at position 6 and a carbonyl group at position 4. nih.gov

An important structural consideration is the phenomenon of tautomerism. The compound can exist in equilibrium between its keto form (6-chloro-1H-pyrimidin-4-one) and its enol form (6-chloropyrimidin-4-ol). This is reflected in its various synonyms. nih.gov While the keto form is generally predominant, the ability to exist in both forms can influence its reactivity and interactions.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 6-chloro-1H-pyrimidin-4-one |

| Synonyms | 6-Chloro-4-hydroxypyrimidine (B17037), 6-chloropyrimidin-4-ol, 6-Chloro-4(1H)-pyrimidinone nih.gov |

| Molecular Formula | C₄H₃ClN₂O nih.gov |

| Molecular Weight | 130.53 g/mol nih.gov |

| CAS Number | 4765-77-9 nih.gov |

| ChEBI ID | CHEBI:194643 nih.gov |

This table is interactive. Click on the headers to sort.

The research trajectory for pyrimidine derivatives has been robust, driven by their proven success in medicinal chemistry. tandfonline.com The focus of much of this research involves synthetic chemistry to prepare novel derivatives and subsequent biochemical and pharmacological studies to evaluate their therapeutic potential. ontosight.aibiomedpharmajournal.org Compounds like 6-chloro-1H-pyrimidin-4-one are central to this effort, acting as foundational scaffolds for modification.

Future perspectives for 6-chloro-1H-pyrimidin-4-one remain bright and are intrinsically linked to the broader field of drug discovery. The continued exploration of its reactivity will enable the synthesis of increasingly complex and targeted molecules. As our understanding of disease pathways at the molecular level grows, the ability to fine-tune the structure of pyrimidine derivatives will be crucial. The versatility of this compound ensures its continued role in generating candidates for new medicines, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. smolecule.comontosight.aifrontiersin.org The strategic use of this chlorinated pyrimidine will undoubtedly contribute to the development of the next generation of therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFABVAPHSWFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 1h Pyrimidin 4 One and Its Derivatives

Direct Synthesis Strategies for the 6-chloro-1H-pyrimidin-4-one Core

Direct synthesis strategies focus on constructing the fundamental heterocyclic ring system with the required functionalities either incorporated from the start or introduced in a subsequent, regioselective step.

The formation of the pyrimidine (B1678525) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this scaffold. These reactions typically involve the combination of a three-carbon component with a nitrogen-containing binucleophile.

Cyclocondensation reactions are a primary method for forming the pyrimidinone ring, involving the reaction of a 1,3-dicarbonyl compound or its equivalent with urea (B33335) or a related C-N-C synthon. A classic and industrially relevant approach starts with derivatives of malonic acid and urea. For instance, the cyclization of diethyl malonate with urea in the presence of a base like sodium ethoxide yields pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid). guidechem.com This trione (B1666649) serves as a versatile precursor to the target molecule.

The general mechanism involves the initial formation of an acylurea intermediate, followed by an intramolecular condensation and dehydration to close the ring. The choice of acyclic precursors allows for the introduction of various substituents onto the pyrimidine core. organic-chemistry.org

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product |

| Diethyl malonate | Urea | Acetic acid, Acetic anhydride, 90°C | Pyrimidine-2,4,6(1H,3H,5H)-trione |

| Ethyl acetoacetate | Thiourea | Ethanol, Potassium hydroxide (B78521) | 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |

| Ethyl 2-cyanoacetate | Thiourea | Sodium ethanoate | 6-amino-2-mercaptopyrimidin-4(3H)-one |

Heterocyclization reactions encompass a broader range of strategies for forming the pyrimidinone ring. Multicomponent reactions (MCRs) are particularly efficient, allowing for the assembly of complex pyrimidinones (B12756618) in a single step from three or more starting materials. nih.gov For example, a three-component reaction of a ketone, an aldehyde, and urea can lead to dihydropyrimidinones (the Biginelli reaction), which can be subsequently oxidized to form the aromatic pyrimidinone ring. mdpi.com

Another approach involves the [4+2] cycloaddition of α,β-unsaturated imines with isocyanates, which can yield highly substituted pyrimidinones. mdpi.com These methods offer significant molecular diversity but may require subsequent steps to introduce the chloro-substituent at the desired position. nih.gov

Once the pyrimidinone core, such as uracil (B121893) or barbituric acid, is formed, a regioselective chlorination step is required to introduce the chlorine atom at the C-6 position. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). nih.gov The reaction typically involves heating the pyrimidinone substrate in POCl₃, often with a base like pyridine (B92270) or N,N-dimethylaniline, which can catalyze the reaction and neutralize the HCl byproduct. nih.gov

The synthesis of 6-chlorouracil (B25721) from barbituric acid provides a relevant example. The reaction proceeds by treating barbituric acid with phosphorus oxychloride, which selectively chlorinates at the 6-position while leaving the 2- and 4-positions as carbonyls. guidechem.com The regioselectivity is governed by the electronic properties of the pyrimidine ring and the tautomeric equilibria of the substrate. The enol form of the C-6 carbonyl is more reactive towards the electrophilic chlorinating agent. Recent advancements have focused on solvent-free methods using equimolar amounts of POCl₃, enhancing the environmental and economic viability of the process. nih.gov

| Substrate | Reagent | Conditions | Product | Yield |

| Pyrimidine-2,4,6(1H,3H,5H)-trione | Phosphorus oxychloride, Water | 80°C, 5 hours | 6-Chlorouracil | 75.5% guidechem.com |

| 2,4-dihydroxypyrimidine (Uracil) | Phosphorus oxychloride, Pyridine | 140-160°C, 2 hours (sealed reactor) | 2,4-Dichloropyrimidine (B19661) | High nih.gov |

An alternative strategy involves the selective hydrolysis of a di- or tri-halogenated pyrimidine. Starting with a precursor like 4,6-dichloropyrimidine (B16783), one of the chlorine atoms can be selectively replaced by a hydroxyl group. This transformation is typically achieved under controlled basic or acidic conditions.

The difference in reactivity between the chlorine atoms on the pyrimidine ring allows for this selective substitution. The C-4 and C-6 positions are generally more susceptible to nucleophilic attack than the C-2 position. By carefully controlling the reaction temperature and pH, it is possible to achieve mono-hydrolysis. The resulting 4-hydroxy group exists in tautomeric equilibrium with its more stable keto form, yielding the desired 6-chloro-1H-pyrimidin-4-one. umich.edu Similarly, hydrolysis of pyrimidinesulphonates, formed from chloropyrimidines, can also lead to pyrimidinones. rsc.org

Cyclization Reactions and Pyrimidine Ring Formation

Functional Group Interconversions for 6-chloro-1H-pyrimidin-4-one

Functional group interconversion (FGI) is a powerful strategy that uses a pre-formed molecule and modifies its functional groups. imperial.ac.uk In the context of 6-chloro-1H-pyrimidin-4-one, the chlorine atom at the C-6 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity makes the title compound a valuable building block for creating a diverse library of substituted pyrimidinones. vanderbilt.edu

The electron-withdrawing nature of the pyrimidine ring nitrogens and the C-4 carbonyl group activates the C-6 position for attack by various nucleophiles. This allows for the displacement of the chloride with a wide range of functional groups.

Key Functional Group Interconversions:

Amination: Reaction with primary or secondary amines (alkyl or aryl) introduces amino substituents at the C-6 position. mdpi.com

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides yields the corresponding ethers.

Thiolation: Reaction with thiols or thiophenols in the presence of a base leads to the formation of thioethers.

These SNAr reactions are fundamental to the utility of 6-chloro-1H-pyrimidin-4-one in the synthesis of biologically active molecules. nih.govnih.gov

| Substrate | Nucleophile | Reagents/Conditions | Product Type |

| 6-chloro-1H-pyrimidin-4-one derivative | Methylamine (B109427) | THF, 20°C | 6-(Methylamino)-1H-pyrimidin-4-one derivative |

| 6-chloro-1H-pyrimidin-4-one derivative | 4-Aminothiophenol | Et₃N, THF, rt | 6-((4-Aminophenyl)thio)-1H-pyrimidin-4-one derivative |

| 6-chloro-1H-pyrimidin-4-one derivative | Sodium azide (B81097) | DMF | 6-azido-1H-pyrimidin-4-one derivative |

Approaches Utilizing Nucleophilic Aromatic Substitution (SNAr) on Related Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of electron-deficient heterocyclic systems like pyrimidines. Halogenated pyrimidines are particularly suitable substrates for SNAr reactions due to the electron-withdrawing nature of the ring nitrogen atoms, which stabilizes the intermediate Meisenheimer complex. youtube.com The synthesis of 6-chloro-1H-pyrimidin-4-one derivatives often starts from more halogenated precursors, such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine.

The regioselectivity of these reactions is a critical aspect, often dictated by the electronic and steric environment of the substitution sites. wuxiapptec.com In the case of 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.com This selectivity is attributed to the greater stabilization of the negative charge in the transition state by the adjacent nitrogen atom at position 1. However, the presence of other substituents on the ring can significantly influence this selectivity, sometimes favoring substitution at the C-2 position. wuxiapptec.comwuxiapptec.com For instance, strong electron-donating groups at the C-6 position of a 2,4-dichloropyrimidine can reverse the typical selectivity, directing nucleophilic attack to the C-2 position instead. wuxiapptec.com

The reaction of 4,6-dichloropyrimidine derivatives with various nucleophiles provides a direct route to 6-chloro-substituted pyrimidinones. By carefully controlling reaction conditions and stoichiometry, one chlorine atom can be selectively replaced by an oxygen nucleophile (e.g., via hydrolysis or reaction with an alkoxide), followed by tautomerization to the more stable pyrimidin-4-one form. Symmetrically substituted 4,6-dichloropyrimidines react well with different amine nucleophiles under conventional conditions with stoichiometric control. mdpi.com

The table below summarizes typical SNAr reactions on dichloropyrimidines leading to functionalized chloropyrimidine derivatives.

| Starting Material | Nucleophile | Typical Product | Key Observation |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Amine (R-NH₂) | 2-Chloro-4-aminopyrimidine | Substitution is generally selective for the C-4 position. wuxiapptec.com |

| 4,6-Dichloropyrimidine | Hydroxide (OH⁻) | 6-Chloro-1H-pyrimidin-4-one | Selective monosubstitution can be achieved under controlled conditions. |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines / Alkoxides | Mixture of products | Reaction outcomes are sensitive to the nature of the nucleophile (hard vs. soft). mdpi.com |

| 2-MeSO₂-4-chloropyrimidine | Alkoxides / Formamide anions | 2-Alkoxy/formamido-4-chloropyrimidine | Hydrogen bonding with the MeSO₂ group directs substitution to the C-2 position. wuxiapptec.com |

These SNAr methodologies provide a robust and versatile platform for accessing a wide range of 6-chloro-1H-pyrimidin-4-one precursors and derivatives, forming the basis for further functionalization. mdpi.comresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, and they are widely applied to the functionalization of halogenated pyrimidines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering access to a diverse array of derivatives that are not readily accessible through classical methods. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. acs.org It is extensively used to introduce aryl or heteroaryl substituents onto the pyrimidine core. For instance, 2,4-dichloropyrimidine can undergo regioselective Suzuki coupling, typically reacting at the more activated C-4 position first. nih.govmdpi.com This allows for the stepwise introduction of two different aryl groups. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.govmdpi.com Microwave-assisted procedures have also been developed to accelerate these reactions. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is highly effective for introducing alkynyl moieties onto the pyrimidine ring, which can serve as versatile handles for further transformations. nih.govnih.gov Chemoselective Sonogashira couplings have been demonstrated on pyrimidine nucleotides, highlighting the reaction's compatibility with sensitive functional groups. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org It has largely replaced harsher classical methods for the synthesis of aryl amines. The Buchwald-Hartwig amination can be applied to chloropyrimidines to introduce a wide variety of primary and secondary amines, providing access to libraries of aminopyrimidine derivatives. researchgate.net The development of specialized phosphine (B1218219) ligands has been critical to the broad success and substrate scope of this reaction. libretexts.org

The following table details representative cross-coupling reactions used for pyrimidine functionalization.

| Reaction | Halogenated Pyrimidine | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Chloropyrimidine | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Aryl/Heteroaryl-pyrimidine nih.govmdpi.com |

| Sonogashira | Chloropyrimidine | Terminal Alkyne | Pd catalyst / Cu(I) co-catalyst / Base | Alkynyl-pyrimidine nih.govrsc.org |

| Buchwald-Hartwig | Chloropyrimidine | Amine (Primary or Secondary) | Pd catalyst / Phosphine Ligand / Base | Amino-pyrimidine wikipedia.orgresearchgate.net |

Modern Synthetic Techniques in 6-chloro-1H-pyrimidin-4-one Preparation

Green Chemistry Principles in 6-chloro-1H-pyrimidin-4-one Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety and efficiency. mdpi.com The synthesis of pyrimidine derivatives, including 6-chloro-1H-pyrimidin-4-one, is benefiting from these approaches. rasayanjournal.co.ineurekaselect.com Key strategies include the use of environmentally benign solvents, the development of catalyst-free or solvent-free reaction conditions, and the application of energy-efficient technologies like microwave and ultrasound irradiation. rasayanjournal.co.inresearchgate.net

One of the primary goals of green chemistry is to replace hazardous organic solvents with safer alternatives. Water is an ideal green solvent, and several multicomponent reactions for the synthesis of pyrimidine scaffolds have been developed to proceed efficiently in aqueous media. researchgate.net Solvent-free, or solid-state, reactions represent another important green methodology, often leading to shorter reaction times, higher yields, and simplified product isolation procedures. ajgreenchem.com Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates substantial portions of all reactants, are inherently atom-economical and align well with green chemistry principles. rasayanjournal.co.innih.gov

The table below highlights several green chemistry approaches applicable to pyrimidine synthesis.

| Green Chemistry Approach | Description | Advantages |

|---|---|---|

| Use of Green Solvents | Replacing volatile organic compounds (VOCs) with water, ionic liquids, or supercritical fluids. rasayanjournal.co.in | Reduced toxicity, environmental pollution, and improved safety. nih.gov |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, often with mechanical mixing or heating. researchgate.net | Eliminates solvent waste, simplifies workup, can increase reaction rates. ajgreenchem.com |

| Microwave/Ultrasound Assistance | Using alternative energy sources to drive reactions. rasayanjournal.co.in | Drastically reduced reaction times, often higher yields and purities. eurekaselect.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis. nih.gov | High atom economy, reduced waste, operational simplicity, and rapid library generation. rasayanjournal.co.in |

Catalytic Methodologies for Enhanced Selectivity and Yield

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and yield under mild conditions. mdpi.com In the synthesis of 6-chloro-1H-pyrimidin-4-one and its derivatives, catalytic methods are employed to control regioselectivity in substitution reactions and to facilitate complex bond formations. mdpi.com

Both homogeneous and heterogeneous catalysts are utilized. Heterogeneous catalysts, particularly those based on nanoparticles or solid supports, are gaining favor as they offer significant advantages in terms of easy separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. researchgate.netnih.gov For example, nanocrystalline MgO has been used as an efficient catalyst for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives in water. eurekaselect.com

In cross-coupling reactions, the choice of ligand is paramount for achieving high selectivity and yield. For instance, in the Suzuki coupling of 2,4-dichloropyrimidine, the catalyst system can be tuned to favor substitution at either the C-4 or C-2 position, providing access to specific isomers. mdpi.comacs.org Similarly, Lewis acids and other organocatalysts are used to promote cyclization and multicomponent reactions, leading to the formation of the pyrimidine core with high efficiency. mdpi.comnih.gov

Continuous Flow Chemistry Applications for Pyrimidinone Synthesis

Continuous flow chemistry has emerged as a powerful technology in both academic and industrial settings, offering numerous advantages over traditional batch processing. springerprofessional.denih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety profiles, and amenability to automation and scale-up. mdpi.commtak.hu

The synthesis of heterocyclic compounds, including pyrimidinones, is particularly well-suited to flow chemistry. researchgate.netmdpi.com High-temperature and high-pressure conditions can be safely achieved in microreactors, enabling reactions that are slow or inefficient in batch mode to proceed rapidly and with high yields. acs.org For example, fused pyrimidinone derivatives have been synthesized in minutes with yields up to 96% using an automated high-temperature flow reactor. acs.org

Flow chemistry also facilitates multi-step syntheses by allowing for the "telescoping" of reactions, where the output from one reactor is fed directly into the next without the need for intermediate isolation and purification. mtak.hu This approach significantly improves process efficiency and reduces waste. The integration of in-line purification and analysis techniques further enhances the utility of flow systems for the rapid optimization and production of pyrimidinone-based compounds. vapourtec.com The synthesis of various pyrimidinones has been achieved via highly controlled continuous-flow retro-Diels-Alder reactions. researchgate.net

Chemical Reactivity and Derivatization Pathways of 6 Chloro 1h Pyrimidin 4 One

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway for the derivatization of 6-chloro-1H-pyrimidin-4-one. The chlorine atom at the C6 position serves as a good leaving group, facilitating its displacement by a diverse range of nucleophiles. This reactivity is a common feature among chloropyrimidines and related chloro-substituted nitrogen heterocycles. nih.govnih.govmdpi.com

Amination and Alkylation Reactions at the Pyrimidine Core

The displacement of the C6-chloro group by nitrogen and carbon nucleophiles is a fundamental method for elaborating the 6-chloro-1H-pyrimidin-4-one scaffold.

Amination: The reaction with various primary and secondary amines leads to the formation of 6-aminopyrimidin-4-one derivatives. This amination is a classic SNAr reaction where the amine's lone pair of electrons attacks the electron-deficient C6 carbon, leading to the substitution of the chloride. savemyexams.com The use of ammonia (B1221849) can yield the primary amine, but this can be difficult to control as the product, a 6-aminopyrimidine, can be more nucleophilic than ammonia itself, potentially leading to further reactions. youtube.comlibretexts.orgyoutube.com To favor the formation of the primary amine, a large excess of the ammonia nucleophile is often employed. savemyexams.com

Alkylation: Carbon-based nucleophiles can also displace the chloride to form new carbon-carbon bonds. While less common than amination for this specific scaffold, reactions with organometallic reagents or stabilized carbanions (e.g., from malonates) are established methods for the alkylation of halo-heterocycles. nih.gov A more common alkylation pathway involves the reaction of the pyrimidinone itself with alkyl halides, which can occur on either a nitrogen or oxygen atom of the ring. nih.govacs.org

Table 1: Examples of Amination and Alkylation Reactions

| Nucleophile | Reagent Type | Product Class |

|---|---|---|

| Ammonia (NH₃) | Nitrogen Nucleophile | 6-Amino-1H-pyrimidin-4-one |

| Primary Amines (R-NH₂) | Nitrogen Nucleophile | 6-(Alkylamino)-1H-pyrimidin-4-one |

| Secondary Amines (R₂NH) | Nitrogen Nucleophile | 6-(Dialkylamino)-1H-pyrimidin-4-one |

| Grignard Reagents (R-MgX) | Carbon Nucleophile | 6-Alkyl-1H-pyrimidin-4-one |

Heteroatom Nucleophile Additions (O-, S-, N-based)

Oxygen, sulfur, and nitrogen-based nucleophiles readily react with 6-chloro-1H-pyrimidin-4-one to yield a variety of derivatives.

O-Nucleophiles: Oxygen-based nucleophiles, such as alkoxides (RO⁻) or hydroxides (OH⁻), can displace the C6-chloride. Reaction with alkoxides provides 6-alkoxy-1H-pyrimidin-4-one derivatives (ethers). The choice of base, alkylating agent, and solvent can be critical to achieving selective O-alkylation over N-alkylation. researchgate.net

S-Nucleophiles: Similarly, sulfur-based nucleophiles like thiolates (RS⁻) react to form 6-(alkylthio)-1H-pyrimidin-4-one derivatives. These thioethers are valuable intermediates for further transformations.

N-Nucleophiles: As discussed in the amination section (3.1.1), amines are effective nucleophiles. Other nitrogen nucleophiles, such as azide (B81097) ions (N₃⁻), can also be used to introduce nitrogen-containing functionalities.

Table 2: Reactions with Heteroatom Nucleophiles

| Nucleophile Type | Example Reagent | Resulting Functional Group | Product Class |

|---|---|---|---|

| Oxygen (O) | Sodium Methoxide (NaOCH₃) | 6-methoxy | 6-Alkoxy-pyrimidinone |

| Sulfur (S) | Sodium Thiophenoxide (NaSPh) | 6-phenylthio | 6-Thioether-pyrimidinone |

| Nitrogen (N) | Aniline (C₆H₅NH₂) | 6-anilino | 6-Amino-pyrimidinone |

Regiochemical Control in Substitution Processes

For monosubstituted pyrimidines like 6-chloro-1H-pyrimidin-4-one, the primary site of SNAr is unequivocally the carbon atom bearing the chloro substituent (C6). The more complex issue of regioselectivity arises when considering the tautomeric nature of the pyrimidinone ring and the possibility of reaction at different sites, such as N1, N3, or the exocyclic oxygen, particularly in alkylation reactions.

The regioselectivity of nucleophilic attack on substituted dichloropyrimidines is heavily influenced by the electronic properties of the substituents on the ring. wuxiapptec.com The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) often indicates the most electrophilic site, guiding the nucleophilic attack. mdpi.com In the case of alkylating agents, the reaction can result in a mixture of N- and O-alkylated products. nih.gov The outcome is often dependent on reaction conditions such as the solvent, the nature of the counter-ion, and the specific alkylating agent used. researchgate.net For instance, direct alkylation of purine (B94841) derivatives, which share structural similarities, can lead to mixtures of N7 and N9 isomers, with the ratio being sensitive to the reaction conditions and the presence of catalysts. nih.gov

Electrophilic Transformations on 6-chloro-1H-pyrimidin-4-one

Electrophilic aromatic substitution (SEAr) reactions are generally difficult to achieve on pyrimidine rings. wikipedia.org The pyrimidine system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further exacerbated by the electron-withdrawing inductive effects of the chloro and carbonyl substituents on 6-chloro-1H-pyrimidin-4-one. Consequently, the ring is highly deactivated towards attack by electrophiles. Typical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not characteristic of this scaffold under standard conditions. masterorganicchemistry.commasterorganicchemistry.com The literature does not provide significant evidence of successful electrophilic substitutions on the carbon atoms of the 6-chloro-1H-pyrimidin-4-one ring.

Redox Reactions of the 6-chloro-1H-pyrimidin-4-one Scaffold

Information regarding the specific redox chemistry of 6-chloro-1H-pyrimidin-4-one is limited in readily available scientific literature. However, the general reactivity of pyrimidine derivatives in redox reactions can provide some context.

Oxidative Transformations

The pyrimidine ring itself is relatively stable to oxidation. However, substituted pyrimidines can undergo oxidative transformations, often involving the substituents or leading to aromatization in partially saturated systems. For instance, dihydropyrimidine (B8664642) derivatives can be oxidized to the corresponding aromatic pyrimidines. There are no specific, commonly cited oxidative reactions that target the core of 6-chloro-1H-pyrimidin-4-one to, for example, introduce hydroxyl groups or further oxidize the ring system under typical laboratory conditions. Any potential oxidation would likely have to contend with the already electron-poor nature of the ring.

Reductive Functionalization

Reductive functionalization of 6-chloro-1H-pyrimidin-4-one, specifically targeting the chlorine atom, is a key method for creating the unsubstituted pyrimidinone core. This process, known as reductive dehalogenation, involves the replacement of the chlorine atom with a hydrogen atom. Various methods have been investigated for the reduction of chloropyrimidines, with catalytic hydrogenation being a primary approach. oregonstate.edu

Early investigations into the dehalogenation of chloropyrimidines employed catalytic reduction methods. oregonstate.edu For instance, palladium hydroxide (B78521) impregnated on calcium carbonate has been successfully used as a catalyst for this transformation. oregonstate.edu However, a significant challenge in the catalytic hydrogenation of the pyrimidine ring is the potential for over-reduction, where the aromatic ring itself is reduced in addition to the removal of the chloro substituent. oregonstate.edu

To circumvent issues like ring reduction and solvolysis of the reactive chloro group, alternative conditions have been developed. The use of a heterogeneous system, such as an ether-aqueous sodium hydroxide medium, can minimize hydrolysis and other side reactions. oregonstate.edu Under basic conditions, the pyrimidine ring exhibits greater stability towards catalytic reduction. oregonstate.edu Another established method involves the use of finely divided metallic zinc in an aqueous alkaline dispersion to achieve dechlorination. oregonstate.edu

Table 1: Methods for Reductive Dehalogenation of Chloropyrimidines

| Method | Reagents/Catalyst | Key Features & Challenges |

|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium on a support (e.g., CaCO₃, C) | Effective for dehalogenation but risks over-reduction of the pyrimidine ring. oregonstate.edu |

| Heterogeneous Reduction | H₂, Pd catalyst, Ether/aq. NaOH | Minimizes hydrolysis of the chloro group and stabilizes the pyrimidine ring against reduction. oregonstate.edu |

| Metal-Based Reduction | Zinc dust, Alkaline aqueous medium | An alternative to catalytic hydrogenation for dechlorination. oregonstate.edu |

Further Chemical Modifications of the Chlorine Atom at Position 6

The chlorine atom at the 6-position of the pyrimidinone ring is an excellent leaving group, making it a prime site for introducing a wide array of functional groups. This can be achieved through classical nucleophilic aromatic substitution or modern palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r_)

The pyrimidine ring is an electron-deficient aromatic system, which makes it highly susceptible to nucleophilic aromatic substitution (SNA_r_). mdpi.com This reaction typically proceeds through a two-step addition-elimination mechanism, where a nucleophile adds to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring. libretexts.org This pathway allows for the displacement of the chlorine with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate diverse derivatives. The reaction is particularly effective for electron-deficient systems like pyrimidines. mdpi.comyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions

In recent decades, palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, offering broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid) with an organic halide. organic-chemistry.org The Suzuki coupling of halogenated pyrimidines is a widely used approach for preparing aryl- or heteroaryl-substituted pyrimidines. mdpi.com The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Buchwald-Hartwig Amination: This reaction provides a powerful and general method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org It has become a preferred method for the synthesis of aryl amines, often overcoming the limitations of traditional methods like SNA_r_. wikipedia.orgacsgcipr.org The process involves a catalytic cycle similar to other cross-coupling reactions, utilizing a palladium catalyst and specialized phosphine (B1218219) ligands to facilitate the formation of the C-N bond. youtube.com This reaction has significantly expanded the possibilities for synthesizing complex amine-containing molecules. wikipedia.org

Table 2: Comparison of Modification Methods for the C6-Cl Group

| Reaction Type | Bond Formed | Key Reagents | Advantages |

|---|---|---|---|

| SNA_r_ | C-N, C-O, C-S | Nucleophile (e.g., R-NH₂, R-O⁻) | Operationally simple, does not require a metal catalyst. libretexts.org |

| Suzuki-Miyaura Coupling | C-C | Boronic acid/ester, Pd catalyst, Base | Excellent for creating biaryl and related structures; broad scope. mdpi.comorganic-chemistry.org |

| Buchwald-Hartwig Amination | C-N | Amine, Pd catalyst, Ligand, Base | Wide substrate scope, including less reactive amines; highly efficient. wikipedia.orgacsgcipr.org |

Rearrangement Reactions and Tautomeric Equilibrium

Tautomeric Equilibrium

6-chloro-1H-pyrimidin-4-one is subject to tautomerism, a form of constitutional isomerism involving the migration of a proton and the shifting of double bonds. libretexts.orglibretexts.org It exists in a dynamic equilibrium between the lactam (keto) form and the lactim (enol) form.

Lactam (Keto) form: 6-chloro-1H-pyrimidin-4-one

Lactim (Enol) form: 6-chloro-4-hydroxypyrimidine (B17037)

This specific type of equilibrium is known as lactam-lactim tautomerism. researchgate.net For most simple pyrimidinone and related heterocyclic systems, the equilibrium strongly favors the lactam (keto) form. masterorganicchemistry.com For example, in the parent 4-hydroxypyrimidine, the pyrimidin-4-one tautomer is the more stable and predominant form in solution. sigmaaldrich.com This preference is largely due to the greater thermodynamic stability of the amide group in the lactam form compared to the imino-alcohol group of the lactim form. libretexts.org The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. masterorganicchemistry.com

Rearrangement Reactions

While rearrangement reactions represent a significant class of transformations in organic chemistry, specific examples involving the structural rearrangement of the 6-chloro-1H-pyrimidin-4-one ring system are not widely reported in chemical literature. The stability of the pyrimidine core generally precludes it from undergoing facile rearrangement under common synthetic conditions.

Spectroscopic and Structural Elucidation of 6 Chloro 1h Pyrimidin 4 One and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including pyrimidine (B1678525) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the unambiguous assignment of complex structures. researchgate.net

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 6-chloro-1H-pyrimidin-4-one and its analogs, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the nitrogen atoms, the carbonyl group, and the chlorine substituent.

For the parent compound, 6-chloro-1H-pyrimidin-4-one, one would expect to observe signals for the pyrimidine ring protons and the N-H proton. The proton at position 2 (H-2) and position 5 (H-5) would appear as distinct signals, likely singlets or narrow doublets depending on coupling with the N-H proton. The N-H proton typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

In substituted pyrimidine analogs, the complexity of the ¹H NMR spectrum increases. For instance, in 2-aminopyrimidine (B69317) derivatives, a characteristic singlet for the amino protons (NH₂) is observed in the range of 5.1-5.3 ppm. semanticscholar.org The proton at the H-5 position of the pyrimidine ring in these analogs typically resonates as a singlet around 7.26-7.60 ppm. semanticscholar.org For a more complex analog like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, distinct singlets can be observed for methyl groups (3.14 and 3.96 ppm), a methylene (B1212753) group (4.61 ppm), and a pyrazole (B372694) C-H proton (8.00 ppm). mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Pyrimidine Analogs

| Compound/Analog | Proton | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 2-Amino-6-[3,4-(dimethoxy)phenyl]-4-furan-2-ylpyrimidine | NH₂ | 5.28 | - |

| 2-Amino-6-[3,4-(dimethoxy)phenyl]-4-furan-2-ylpyrimidine | H-5 | 7.26 | - |

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | NH-CH₃ | 3.14 (s, 3H) | Acetone-d₆ |

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | N-CH₃ | 3.96 (s, 3H) | Acetone-d₆ |

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CH₂Cl | 4.61 (s, 2H) | Acetone-d₆ |

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C-H (pyrazole) | 8.00 (s, 1H) | Acetone-d₆ |

| 4-Chloro-2,6-diaminopyrimidine | H-5 | 5.67 | DMSO-d₆ |

| 4-Chloro-2,6-diaminopyrimidine | NH₂ | 6.18 (s, 2H) | DMSO-d₆ |

Data compiled from representative literature. semanticscholar.orgmdpi.comchemicalbook.com Actual values can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In 6-chloro-1H-pyrimidin-4-one, the carbon atoms of the pyrimidine ring are expected to resonate at distinct chemical shifts. The carbonyl carbon (C-4) will be significantly deshielded, appearing at a high chemical shift (typically >160 ppm) due to the influence of the adjacent oxygen and nitrogen atoms. The carbon atom bearing the chlorine (C-6) will also be deshielded, while C-2 and C-5 will appear at intermediate chemical shifts.

For pyrimidine analogs, the ¹³C NMR spectra provide crucial data for structural confirmation. For example, in a substituted pyrazolo[3,4-d]pyrimidine, the carbon signals were assigned as follows: NH-CH₃ at 27.4 ppm, N-CH₃ at 34.0 ppm, CH₂Cl at 48.7 ppm, and the ring carbons appearing at 99.7 ppm, 131.7 ppm, 153.6 ppm, 157.5 ppm, and 162.8 ppm. mdpi.com The unequivocal assignment of all carbon resonances is often achieved through the use of two-dimensional NMR experiments. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for a Pyrimidine Analog

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | NH-CH₃ | 27.4 | DMSO-d₆ |

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | N-CH₃ | 34.0 | DMSO-d₆ |

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CH₂Cl | 48.7 | DMSO-d₆ |

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₄ | 99.7 | DMSO-d₆ |

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₃-H | 131.7 | DMSO-d₆ |

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₉ | 153.6 | DMSO-d₆ |

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₅ | 157.5 | DMSO-d₆ |

Data from a representative pyrazolo[3,4-d]pyrimidine analog. mdpi.com

For complex molecules like substituted pyrimidinones (B12756618), one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment by revealing correlations between different nuclei. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons within the molecular structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the direct assignment of a proton's signal to its attached carbon. preprints.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons and piecing together different fragments of a molecule. nih.govpreprints.org

By combining these techniques, chemists can systematically map out the entire molecular structure of 6-chloro-1H-pyrimidin-4-one and its analogs, confirming the position of substituents and resolving any structural ambiguities. researchgate.netpreprints.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. cardiff.ac.uk

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" of the molecule.

For 6-chloro-1H-pyrimidin-4-one, key expected IR absorption bands include:

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the pyrimidinone ring.

C=O Stretching: A strong, sharp absorption band typically between 1650-1700 cm⁻¹ due to the carbonyl group at the C-4 position. This is a characteristic feature of pyrimidinones.

C=N and C=C Stretching: Absorptions in the 1550-1650 cm⁻¹ region corresponding to the double bonds within the pyrimidine ring. mdpi.com

C-Cl Stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond.

In the analog 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, characteristic IR bands were observed for N-H stretching (3435, 3252, 3118 cm⁻¹) and C=N stretching (1613, 1587 cm⁻¹). mdpi.com The vibrational spectra of pyrimidine derivatives provide clear evidence for their structural features. ijfans.org

Table 3: Characteristic IR Absorption Frequencies for Pyrimidinone Analogs

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3450 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (amide) | Stretching | 1650 - 1700 |

| C=N / C=C | Ring Stretching | 1550 - 1650 |

Data compiled from general spectroscopic tables and representative literature. mdpi.com

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. cardiff.ac.uk While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This often means that symmetric vibrations and bonds involving non-polar groups, which may be weak in the IR spectrum, are strong in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uklibretexts.org When a molecule like 6-chloro-1H-pyrimidin-4-one is introduced into a mass spectrometer, it is ionized, typically by electron impact, which removes an electron to form a positive ion known as the molecular ion (M⁺). libretexts.org The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For 6-chloro-1H-pyrimidin-4-one (C₄H₃ClN₂O), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks at m/z 130 and 132.

The molecular ions are energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org The analysis of these fragments provides valuable structural information. whitman.edu The fragmentation of the pyrimidinone ring is influenced by the stability of the resulting ions and neutral species. libretexts.org Common fragmentation pathways for heterocyclic compounds like 6-chloro-1H-pyrimidin-4-one can involve the loss of small, stable neutral molecules.

A plausible fragmentation pattern for 6-chloro-1H-pyrimidin-4-one could involve:

Loss of Carbon Monoxide (CO): A retro-Diels-Alder type reaction could lead to the expulsion of a CO molecule (28 Da), a common fragmentation for cyclic ketones and lactams.

Loss of a Chlorine Radical (Cl•): Cleavage of the C-Cl bond would result in a fragment with a loss of 35 or 37 Da.

Loss of Hydrogen Chloride (HCl): Elimination of HCl (36 Da) is another possible pathway.

The relative abundance of these fragment ions helps in piecing together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) is often employed for analogs of this compound to obtain highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the substance. mdpi.commdpi.comresearchgate.netproquest.com

| Proposed Fragment Ion | Neutral Loss | Expected m/z (for ³⁵Cl) |

|---|---|---|

| [C₄H₃ClN₂O]⁺ (Molecular Ion) | - | 130 |

| [C₃H₃ClN₂]⁺ | CO | 102 |

| [C₄H₃N₂O]⁺ | Cl• | 95 |

| [C₄H₂N₂O]⁺ | HCl | 94 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of valence electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org This technique is particularly useful for analyzing compounds with chromophores—functional groups that absorb light in the UV-vis region. shu.ac.uk The 6-chloro-1H-pyrimidin-4-one molecule contains a conjugated system of double bonds and heteroatoms (nitrogen and oxygen) with non-bonding electrons (lone pairs), making it an effective chromophore.

The absorption of UV radiation by this molecule results in two principal types of electronic transitions:

π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uklibretexts.org They are typically high-energy transitions that result in strong absorption bands. shu.ac.uk For conjugated systems like pyrimidinone, these absorptions are shifted to longer wavelengths compared to non-conjugated systems. msu.edu

n → π* Transitions: These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or oxygen atoms, to a π* antibonding orbital. shu.ac.ukuzh.ch These transitions require less energy than π → π* transitions and therefore occur at longer wavelengths, though they are generally of much lower intensity. shu.ac.uk

The UV spectrum of 6-chloro-1H-pyrimidin-4-one and its analogs is expected to show characteristic absorption bands corresponding to these transitions. For example, the related compound 1-methyl-6-chlorouracil exhibits absorption maxima (λ_max) at 207 nm and 268 nm in methanol, which are indicative of the electronic transitions within the pyrimidine ring structure. researchgate.net The solvent can influence the position of these absorption maxima; polar solvents can stabilize certain orbitals, leading to shifts in the absorption wavelengths (solvatochromism). tanta.edu.eg

| Electronic Transition | Typical Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π | C=C, C=O, C=N (conjugated) | ~200-400 nm |

| n → π | C=O, C=N | ~250-500 nm |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 6-chloro-1H-pyrimidin-4-one and its analogs is stabilized by a network of intermolecular interactions that dictate how the molecules pack together. The most significant of these are hydrogen bonds and π-π stacking.

X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. While the pyrimidine ring is aromatic and thus largely planar, minor deviations from planarity can occur due to steric strain from substituents or the influence of strong intermolecular forces in the crystal.

In various substituted pyrimidine analogs, the ring has been observed to adopt non-planar conformations, such as a "sofa" or "flattened sofa" conformation, where one atom deviates slightly from the plane defined by the others. researchgate.net The specific conformation adopted by 6-chloro-1H-pyrimidin-4-one in a crystal would be the one that best accommodates the demands of the intermolecular interactions, such as optimizing hydrogen bonding distances and maximizing π-π stacking overlap. The presence of crystal solvates (e.g., water molecules) can also significantly alter the conformation and packing of the molecules within the lattice. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a standard procedure used to determine the mass percentage of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values serves as crucial evidence for the compound's elemental composition and purity.

For 6-chloro-1H-pyrimidin-4-one, with a molecular formula of C₄H₃ClN₂O, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. This technique was used to confirm the structures of numerous pyrimidine and pyrazolopyrimidine analogs. mdpi.comresearchgate.netproquest.com For instance, in the synthesis of 1-methyl-6-chlorouracil (C₅H₅ClN₂O₂), the calculated percentages were C, 37.40%; H, 3.14%; N, 17.45%, while the experimentally found values were C, 37.32%; H, 3.11%; N, 17.29%, confirming the composition. researchgate.net

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 36.82% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 2.32% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 27.17% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 21.47% |

| Oxygen | O | 15.999 | 1 | 15.999 | 12.26% |

| Total | 130.534 | 100.00% |

Computational and Theoretical Investigations of 6 Chloro 1h Pyrimidin 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties of 6-chloro-1H-pyrimidin-4-one with a high degree of accuracy. These calculations provide a theoretical framework for understanding its behavior at a molecular level.

Electronic Structure Properties: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The electronic behavior of 6-chloro-1H-pyrimidin-4-one is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity.

DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the energies of these orbitals. For a related compound, 2-amino-4-chloro-6-methylpyrimidine (B145687), the HOMO and LUMO energies were calculated, providing insights into its electronic properties. nih.gov The distribution of HOMO and LUMO across the molecular framework reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: Specific energy values for 6-chloro-1H-pyrimidin-4-one are not available in the searched literature. The table is presented as a template for such data.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface illustrates the electrostatic potential, with different colors representing varying charge densities. Typically, red regions indicate negative potential, associated with a high electron density and susceptibility to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack.

For pyrimidine (B1678525) derivatives, MEP analysis helps to identify the most likely sites for chemical reactions. In the case of 6-chloro-1H-pyrimidin-4-one, the electronegative oxygen and chlorine atoms are expected to be regions of high negative potential, making them potential sites for electrophilic interactions. Conversely, the hydrogen atoms attached to the nitrogen and carbon atoms would exhibit positive potential.

Chemical Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap.

Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are instrumental in comparing the reactivity of different molecules and understanding their chemical behavior. For instance, a study on diorganotin(IV) 2-chloridophenylacetohydroxamate complexes utilized these descriptors to analyze their reactivity. nih.gov

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Softness (S) | 1 / η | Data not available |

Note: Specific values for 6-chloro-1H-pyrimidin-4-one are not available in the searched literature. The table is presented as a template for such data.

Tautomeric Preferences and Energetics of 6-chloro-1H-pyrimidin-4-one

Pyrimidinone derivatives can exist in different tautomeric forms, typically the keto and enol forms. Computational studies are crucial for determining the relative stabilities of these tautomers and predicting the predominant form under different conditions. The tautomeric equilibrium of 6-X-2(1H)-pyridones, which are structurally related to pyrimidinones (B12756618), has been investigated using ab initio calculations, highlighting the influence of substituents and solvent effects. pku.edu.cn

For 6-chloro-1H-pyrimidin-4-one, theoretical calculations would involve optimizing the geometries of the possible tautomers (the 1H-pyrimidin-4-one and the 6-chloro-pyrimidin-4-ol forms) and calculating their relative energies. The tautomer with the lower energy is predicted to be the more stable and thus the more abundant species in equilibrium.

Table 3: Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 6-chloro-1H-pyrimidin-4-one (keto) | Data not available |

Note: Specific energy values for the tautomers of 6-chloro-1H-pyrimidin-4-one are not available in the searched literature. The table is presented as a template for such data.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts. These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. For example, the chemical shifts of 2-amino-4-chloro-6-methylpyrimidine have been calculated and compared with experimental values. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies through DFT helps in the interpretation of infrared (IR) and Raman spectra. The theoretical frequencies are often scaled to account for systematic errors in the calculations. A good correlation between the calculated and experimental frequencies provides strong evidence for the proposed molecular structure. nih.gov

Table 4: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| 1H NMR Chemical Shifts (ppm) | Data not available | Data not available |

| 13C NMR Chemical Shifts (ppm) | Data not available | Data not available |

Note: Specific spectroscopic data for 6-chloro-1H-pyrimidin-4-one are not available in the searched literature. The table is presented as a template for such data.

Non-Linear Optical (NLO) Properties from Theoretical Calculations

Molecules with large hyperpolarizability are of interest for applications in non-linear optics (NLO). Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). These calculations are essential for designing new materials with enhanced NLO activity. Studies on various pyrimidine derivatives have shown that their NLO properties can be tuned by modifying their molecular structure. nih.govrsc.org The theoretical investigation of 6-chloro-1H-pyrimidin-4-one's NLO properties would provide insights into its potential for such applications.

Table 5: Calculated Non-Linear Optical Properties

| NLO Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

Note: Specific NLO property values for 6-chloro-1H-pyrimidin-4-one are not available in the searched literature. The table is presented as a template for such data.

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| 6-chloro-1H-pyrimidin-4-one |

| 2-amino-4-chloro-6-methylpyrimidine |

| 6-X-2(1H)-pyridones |

| 6-chloro-pyrimidin-4-ol |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations represent a powerful computational methodology for understanding the dynamic behavior of molecules and complex systems at an atomic level. mdpi.com This technique involves simulating the physical movements of atoms and molecules over time, governed by the principles of classical mechanics. For a molecule like 6-chloro-1H-pyrimidin-4-one, MD simulations provide invaluable insights into its structural flexibility, interactions with its environment, and thermodynamic properties that are often difficult to capture through static modeling alone. mdpi.com The application of MD simulations is extensive, ranging from the characterization of protein-ligand interactions to understanding membrane permeability and solvent effects. mdpi.comchemrxiv.org

The biological or chemical function of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable, low-energy arrangements of atoms (conformers) that a molecule can adopt. dalalinstitute.com For 6-chloro-1H-pyrimidin-4-one, exploring its conformational landscape is crucial for understanding how it might orient itself to interact with biological targets or participate in chemical reactions.

The behavior of a molecule can be significantly altered by its surrounding solvent. miami.edu Solvents can influence reaction rates, conformational preferences, and the stability of different molecular states through various interactions, including hydrogen bonding and dielectric effects. researchgate.netmdpi.com MD simulations explicitly model the interactions between the solute (6-chloro-1H-pyrimidin-4-one) and a large number of individual solvent molecules (e.g., water, DMSO).

These simulations can reveal the specific arrangement of solvent molecules around the solute, known as the solvation shell. By analyzing radial distribution functions, one can determine the precise distances and orientations of solvent molecules relative to specific atoms on the pyrimidinone ring, such as the carbonyl oxygen, the nitrogen atoms, or the chlorine atom. mdpi.com This provides a detailed picture of how specific solvation interactions, like hydrogen bonds, can stabilize or destabilize certain conformations. mdpi.com Furthermore, these simulations can quantify the energetic contributions of solvation, helping to explain observed chemical reactivity or solubility in different media. miami.edu

Quantum Structure-Activity Relationship (QSAR) Studies for Pyrimidinone-Based Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchpublish.comnih.gov For pyrimidinone-based scaffolds, which are common in medicinal chemistry, QSAR studies serve as a vital tool for predicting the activity of new derivatives, thereby guiding the synthesis of more potent and selective molecules. nih.govnih.gov The fundamental principle is that the structural properties of a molecule, encoded by numerical values called molecular descriptors, determine its activity. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. ucsb.edu These are numerical values that quantify different aspects of a molecule's physicochemical properties. Descriptors can be categorized into several classes:

Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts.

Topological (2D): Derived from the 2D representation of the molecule, describing atomic connectivity and branching.

Geometrical (3D): Requiring a 3D structure, these include descriptors related to molecular size and shape.

Electronic: Describing the electronic properties, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

For pyrimidinone scaffolds, a wide array of descriptors would be calculated for a set of known active and inactive molecules. A crucial step is then the selection of a subset of these descriptors that have the highest correlation with biological activity while having low inter-correlation among themselves. kg.ac.rs This process avoids overfitting and creates a more robust and predictive model. kg.ac.rs

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW), Number of H-bond acceptors | Molecular size and basic composition |

| Topological | Topological Polar Surface Area (TPSA), Zagreb index | Molecular polarity and branching |

| Electronic | HOMO/LUMO energies, Dipole Moment | Chemical reactivity and charge distribution ucsb.edu |

| Physicochemical | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |

Beyond predicting biological activity, computational models can also predict chemical reactivity. nih.gov This is particularly important for understanding a molecule's mechanism of action, metabolic stability, or potential for covalent modification of a target. For 6-chloro-1H-pyrimidin-4-one, predicting the reactivity of the chlorine atom towards nucleophilic substitution is a key aspect.

Methods based on Density Functional Theory (DFT) are often employed to calculate reactivity indices. scirp.org Descriptors such as HOMO and LUMO energies can indicate a molecule's susceptibility to electrophilic or nucleophilic attack. ucsb.eduscirp.org Furthermore, machine learning models, trained on large datasets of known chemical reactions, are increasingly used to predict the outcomes of reactions with high accuracy. nih.govnih.gov These models can learn complex patterns of reactivity that are not immediately obvious from simple electronic descriptors, providing a powerful tool for designing new synthetic routes or understanding potential metabolic pathways for pyrimidinone-based compounds. researchgate.net

Molecular Docking and Protein-Ligand Interaction Modeling (as a computational methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 6-chloro-1H-pyrimidin-4-one) when bound to a second molecule (a receptor, typically a protein). researchgate.net The primary goal of docking is to identify the most stable binding pose of the ligand within the active site of the protein and to estimate the strength of the interaction, usually quantified as a binding energy or docking score. researchgate.netnih.gov This methodology is fundamental in drug discovery for virtual screening and for understanding the structural basis of a ligand's activity. nih.gov

The process involves two main components: a search algorithm that generates a large number of possible binding poses of the ligand in the receptor's binding site, and a scoring function that evaluates each pose and ranks them based on their predicted binding affinity. researchgate.net For pyrimidinone derivatives, docking studies can elucidate key interactions, such as hydrogen bonds between the pyrimidinone ring's functional groups and amino acid residues in the protein's active site. nih.govsdu.dk For instance, the carbonyl group and ring nitrogens are common hydrogen bond acceptors and donors. The chlorine atom can participate in halogen bonding or hydrophobic interactions. Analyzing these predicted interactions provides a rational basis for designing modifications to the molecular structure to improve binding affinity and selectivity. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Pyrimidine Derivative A | Kinase X | -7.9 | LYS 33, THR 14 | Hydrogen Bond nih.gov |

| Pyrimidine Derivative B | Kinase X | -7.4 | VAL 18, ILE 10 | Hydrophobic Interaction nih.gov |

| Pyrimidine Derivative C | Enzyme Y | -9.9 | ARG 120 | Ionic Interaction |

| 6-chloro-1H-pyrimidin-4-one (Hypothetical) | Enzyme Y | -6.5 | SER 88, GLN 150 | Hydrogen Bond, Halogen Bond |

Applications of 6 Chloro 1h Pyrimidin 4 One As a Versatile Chemical Building Block

Strategic Intermediate in Organic Synthesis

The reactivity of the chlorine atom at the C6 position, susceptible to nucleophilic substitution, and the ability of the pyrimidinone ring to undergo various cyclization and condensation reactions, establish 6-chloro-1H-pyrimidin-4-one as a cornerstone for building diverse molecular architectures.

The pyrimidinone core is a foundational element for the assembly of fused heterocyclic systems, which are prevalent in medicinal chemistry and pharmacology due to their structural resemblance to endogenous purines.

The synthesis of fused pyrimidines is a prominent application of 6-chloro-1H-pyrimidin-4-one and its N-substituted derivatives. These reactions typically involve the introduction of a dinucleophilic reagent that reacts with both the chloro-substituent and another position on the pyrimidine (B1678525) ring to form an additional fused ring.

Pyrazolo[3,4-d]pyrimidines: This scaffold is synthesized by reacting 6-chlorouracil (B25721) derivatives with hydrazine (B178648) hydrate (B1144303). The hydrazine initially displaces the chlorine atom at the C6 position to form a 6-hydrazinyluracil intermediate. Subsequent intramolecular cyclization, often through condensation or oxidative cyclization, yields the pyrazolo[3,4-d]pyrimidine core. This class of compounds is of significant interest due to their activities as purine (B94841) analogs. For instance, the nucleophilic substitution of 6-chlorouracil derivatives with hydrazine hydrate is a key step in producing 6-hydrazinyluracils, which are direct precursors to pyrazolopyrimidines. nih.gov

Pyrimido[4,5-d]pyrimidines: These fused systems can be constructed from chloropyrimidine precursors through multi-step synthetic sequences. A common strategy involves using a dichlorinated pyrimidine, such as 4,6-dichloro-5-formylpyrimidine, which undergoes reactions with amines and aldehydes. researchgate.net The key step is a cyclization reaction involving an intramolecular amide addition to an iminium intermediate, forming the pyrimido[4,5-d]pyrimidine (B13093195) core. researchgate.net While starting from a different chloropyrimidine, this demonstrates the utility of the chloro-group in facilitating the construction of this specific fused ring system. Another approach involves the reaction of 6-aminouracils (derivable from 6-chlorouracils) with reagents like formalin and primary amines to yield pyrimidopyrimidines. researchgate.net

| Starting Material Derivative | Reagent(s) | Fused Heterocyclic Product |

| 6-Chloro-1-alkyluracil | 1. Hydrazine Hydrate2. Cyclizing Agent | Pyrazolo[3,4-d]pyrimidine derivative |

| 6-Aminouracil (B15529) | Formalin, Primary Amines | Pyrimido[4,5-d]pyrimidine derivative |

| 4,6-Dichloro-5-formylpyrimidine | Primary Amines, Aldehydes | 2,3-Dihydropyrimido[4,5-d]pyrimidin-4(1H)-one |

Beyond fused systems, the pyrimidinone scaffold is integral to the synthesis of complex three-dimensional structures like spiro and bridged architectures.

Spiro Pyrimidinones (B12756618): While direct synthesis from 6-chloro-1H-pyrimidin-4-one is not widely documented, related pyrimidinones like barbituric acid are used extensively. Spiro pyrimidine derivatives can be synthesized via multi-component reactions, for example, by reacting barbituric acid, aldehydes, and amines. jsynthchem.comjsynthchem.com An efficient method for preparing spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones involves the condensation of a 4-aminopyrazole-5-carboxamide with various ketones, demonstrating a pathway to spirocyclic fused pyrimidinones. nih.gov These methods highlight the potential of the pyrimidinone core to act as a foundation for creating spirocyclic systems.

Bridged Pyrimidinones: The construction of bridged pyrimidine-embedded cycles represents a sophisticated strategy for creating conformationally diverse molecules. Research has shown that bridged cyclic skeletons can be synthesized via the skeletal transformation of rigid polyheterocyclic scaffolds derived from functionalized pyrimidines. frontiersin.org For example, azatricycles prepared from 4-formyl pyrimidines can undergo cleavage of an N-N bond to form medium-sized rings, which are then subjected to intramolecular cyclization to create bridged systems. frontiersin.org This advanced strategy underscores the utility of the pyrimidine framework in accessing complex, bridged architectures for chemical libraries. frontiersin.org

The chlorine atom at the C6 position of 6-chloro-1H-pyrimidin-4-one is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This reactivity allows for the generation of libraries of substituted pyrimidinone derivatives for various applications.

The substitution of the chloro group can be achieved with a variety of nucleophiles, including amines, thiols, and alkoxides, leading to the corresponding 6-amino, 6-thio, and 6-alkoxy pyrimidinone derivatives. For example, a series of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by reacting the chloro-precursor with various aliphatic, aromatic, and heterocyclic amines. conicet.gov.ar Similarly, the synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines demonstrates the displacement of a chloro group with both amino and thio substituents in related fused systems. scbt.com This plug-and-play approach is fundamental to medicinal chemistry for structure-activity relationship (SAR) studies.

| Nucleophile | Reagent Example | Resulting Functional Group at C6 | Product Class Example |

| Amine | R-NH₂ (e.g., Methylamine) | Amino (-NHR) | 6-Aminopyrimidinone |

| Thiol | R-SH (e.g., Thiophenol) | Thioether (-SR) | 6-(Phenylthio)pyrimidinone |

| Alkoxide | R-O⁻ (e.g., Sodium Methoxide) | Alkoxy (-OR) | 6-Methoxypyrimidinone |

| Hydrazine | N₂H₄ | Hydrazinyl (-NHNH₂) | 6-Hydrazinylpyrimidinone |

Construction of Complex Heterocyclic Systems

Scaffold for Material Science Research and Advanced Materials

The electronic properties of the pyrimidine ring make it an attractive component for advanced materials, particularly in the field of organic electronics. The electron-deficient nature of the pyrimidine core, resulting from its two nitrogen atoms, facilitates efficient electron injection and transport. researchgate.netnbinno.com

Pyrimidine derivatives are increasingly used as building blocks for organic semiconductors in Organic Light-Emitting Diodes (OLEDs). nbinno.comnbinno.com They can be incorporated into materials for the emissive layer, hole-transporting layer (HTL), or electron-transporting layer (ETL). nbinno.com Dichlorinated pyrimidine compounds serve as versatile precursors for synthesizing more complex organic semiconductors tailored for specific OLED applications. nbinno.com The ability to functionalize the pyrimidine ring allows for the fine-tuning of energy levels, emission colors, and thermal stability of the resulting materials. nbinno.com Furthermore, pyrimidine units can be used as bridging ligands to create coordination polymers with interesting magnetic or electronic properties. nih.gov The reactivity of 6-chloro-1H-pyrimidin-4-one provides a direct route to introduce this electronically valuable scaffold into larger polymeric or molecular structures for materials science applications.